5,7-Dichlorobenzisoxazol-3(2H)-one
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Overview
Description
5,7-Dichlorobenzisoxazol-3(2H)-one is a chemical compound that belongs to the benzisoxazole family. Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring. These compounds are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichlorobenzisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichlorophenylhydroxylamine with a suitable carbonyl compound under acidic or basic conditions to form the benzisoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichlorobenzisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the isoxazole ring.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzisoxazoles.
Scientific Research Applications
5,7-Dichlorobenzisoxazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichlorobenzisoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichlorobenzisoxazole
- 5,7-Dichloro-2,3-dihydrobenzisoxazole
Comparison
5,7-Dichlorobenzisoxazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the isoxazole ring. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
66571-27-5 |
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Molecular Formula |
C7H3Cl2NO2 |
Molecular Weight |
204.01 g/mol |
IUPAC Name |
5,7-dichloro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H3Cl2NO2/c8-3-1-4-6(5(9)2-3)12-10-7(4)11/h1-2H,(H,10,11) |
InChI Key |
DKKJWWCWVOUYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NO2)Cl)Cl |
Origin of Product |
United States |
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